An In-depth Technical Guide to 1-Bromo-7-cyclopropylheptane: A Predictive Analysis for Advanced Research
An In-depth Technical Guide to 1-Bromo-7-cyclopropylheptane: A Predictive Analysis for Advanced Research
For Immediate Release
Abstract
This technical guide provides a comprehensive, predictive overview of 1-bromo-7-cyclopropylheptane, a novel bifunctional organic molecule. While extensive empirical data for this specific compound is not yet publicly available, this document leverages established principles of organic chemistry and extensive data from analogous structures to offer valuable insights for researchers, scientists, and drug development professionals. By examining its constituent functional groups—a primary alkyl bromide and a terminal cyclopropyl ring—we can reliably forecast its physicochemical properties, spectroscopic signatures, reactivity, and potential applications, particularly within the realm of medicinal chemistry.
Introduction: A Molecule of Untapped Potential
The convergence of a reactive alkyl halide with a structurally significant cyclopropyl group within a single molecule, 1-bromo-7-cyclopropylheptane, presents a compelling platform for chemical innovation. The primary alkyl bromide serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions, while the terminal cyclopropyl moiety offers unique steric and electronic properties increasingly sought after in modern drug design. The cyclopropyl group is known to enhance metabolic stability, modulate bioactivity, and provide conformational rigidity, making it a valuable substituent in the development of novel therapeutics. This guide aims to provide a robust theoretical framework for researchers looking to synthesize or utilize this promising, yet underexplored, chemical entity.
Molecular Identity and Physicochemical Properties
Based on its nomenclature, 1-bromo-7-cyclopropylheptane consists of a seven-carbon heptane chain with a bromine atom at the C1 position and a cyclopropyl group at the C7 position.
Molecular Formula: C₁₀H₁₉Br
Molecular Weight: 219.16 g/mol
The physical and chemical properties of 1-bromo-7-cyclopropylheptane can be predicted by analyzing the properties of its closest structural analogs, 1-bromoheptane and cyclopropyl-alkanes.
Table 1: Predicted Physicochemical Properties of 1-Bromo-7-cyclopropylheptane
| Property | Predicted Value | Rationale and Analog Data |
| Boiling Point | ~220-235 °C | 1-Bromoheptane has a boiling point of 180 °C. The addition of the C₃H₅ cyclopropyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point. |
| Density | ~1.05-1.15 g/mL | The density of 1-bromoheptane is approximately 1.14 g/mL at 25 °C. The hydrocarbon nature of the cyclopropyl group might slightly decrease the density compared to a simple extension of the alkyl chain. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | Like most alkyl halides, it is expected to be hydrophobic. |
| Refractive Index | ~1.45-1.46 | The refractive index of 1-bromoheptane is around 1.450. The cyclopropyl group may slightly alter this value. |
Proposed Synthetic Pathways
The synthesis of 1-bromo-7-cyclopropylheptane can be approached through several logical pathways, primarily involving the sequential or convergent introduction of the bromo and cyclopropyl functionalities onto a C7 or C8 backbone.
Pathway A: Cyclopropanation followed by Halogenation
A plausible and efficient route would commence with a commercially available starting material like 7-octen-1-ol.
Experimental Protocol:
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Cyclopropanation: The terminal double bond of 7-octen-1-ol can be converted to a cyclopropyl group using the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) or one of its modern variations. This reaction is well-suited for substrates containing hydroxyl groups.
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Bromination: The resulting (7-cyclopropylheptyl)methanol can then be converted to the target 1-bromo-7-cyclopropylheptane. Standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) would be effective for this transformation of a primary alcohol to a primary alkyl bromide.
Caption: Proposed synthesis of 1-Bromo-7-cyclopropylheptane.
Predicted Spectroscopic Signatures
The structural features of 1-bromo-7-cyclopropylheptane would give rise to a distinct set of signals in various spectroscopic analyses.
¹H NMR Spectroscopy
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Cyclopropyl Protons: A complex multiplet in the upfield region, typically between 0.0 and 0.8 ppm.
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Methylene Protons adjacent to Bromine (-CH₂Br): A triplet at approximately 3.4 ppm, deshielded by the electronegative bromine atom.
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Alkyl Chain Protons (-CH₂-): A series of multiplets between approximately 1.2 and 1.9 ppm.
¹³C NMR Spectroscopy
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Cyclopropyl Carbons: Signals in the upfield region, typically between 0 and 15 ppm.
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Carbon bonded to Bromine (-CH₂Br): A signal around 33-40 ppm.
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Alkyl Chain Carbons (-CH₂-): A set of signals in the typical alkane region of 25-35 ppm.
Mass Spectrometry
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Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Fragmentation: A prominent fragment resulting from the loss of a bromine radical (M-Br) at m/z 139. Alpha-cleavage next to the bromine is less likely compared to the C-Br bond cleavage. Fragmentation of the cyclopropyl ring may also be observed.
Chemical Reactivity and Applications in Drug Development
The bifunctional nature of 1-bromo-7-cyclopropylheptane dictates its reactivity and potential applications.
Reactivity at the C-Br Bond
The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2) . This allows for the introduction of a wide array of functional groups, making it a valuable building block for more complex molecules. It can be used to introduce the cyclopropylheptyl moiety into various scaffolds.
Caption: Sₙ2 reactivity of 1-Bromo-7-cyclopropylheptane.
The Role of the Cyclopropyl Group
The cyclopropyl group is generally stable under many reaction conditions. Its key contributions in a drug development context include:
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Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
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Conformational Rigidity: The cyclopropyl group can act as a "conformational clamp," restricting the rotation of the attached alkyl chain. This can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.
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Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity and solubility, which are critical for pharmacokinetic profiles.
Safety and Handling
While specific toxicity data for 1-bromo-7-cyclopropylheptane is unavailable, it should be handled with the precautions appropriate for alkyl bromides. Alkyl bromides can be irritating to the skin, eyes, and respiratory system. Some alkyl bromides are also considered potential mutagens or carcinogens.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-Bromo-7-cyclopropylheptane represents a promising, albeit currently under-investigated, chemical tool for researchers in organic synthesis and medicinal chemistry. Its predicted properties and reactivity suggest it can serve as a valuable building block for introducing a conformationally restricted and metabolically robust lipophilic chain into target molecules. The synthetic accessibility and the dual functionality of this compound open avenues for the creation of novel chemical entities with potentially enhanced therapeutic properties. Further empirical investigation into the synthesis and reactivity of 1-bromo-7-cyclopropylheptane is warranted to fully unlock its potential.
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